molecular formula C22H25N3O4S B11511203 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylsulfonyl)benzamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11511203
M. Wt: 427.5 g/mol
InChI Key: LUKLWXYEDCZIBG-UHFFFAOYSA-N
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Description

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that features an indole moiety, a morpholine ring, and a sulfonyl group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound, potentially altering the indole or benzamide structures.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The sulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its combination of an indole moiety, a morpholine ring, and a sulfonyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C22H25N3O4S/c1-16-19(20-4-2-3-5-21(20)24-16)10-11-23-22(26)17-6-8-18(9-7-17)30(27,28)25-12-14-29-15-13-25/h2-9,24H,10-15H2,1H3,(H,23,26)

InChI Key

LUKLWXYEDCZIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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